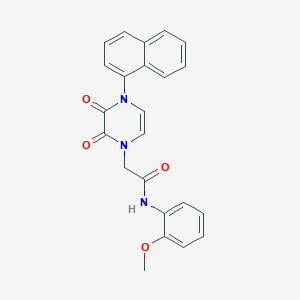
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid
Descripción general
Descripción
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative and belongs to the class of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acids .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Research has explored various synthesis pathways for dihydropyridine derivatives, including those similar to 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid. For instance, Wiedemann and Grohmann (2009) investigated historical and new synthesis routes to 1,5-Dihydroxy-6-oxo-1,6-dihydropyridin-2-carboxylic acid, highlighting the challenges and successes in synthesizing these compounds (Wiedemann & Grohmann, 2009).
Biological Evaluation and QSAR Studies
- Novel derivatives of 6-oxo-pyridine-3-carboxamide, which are structurally related to the compound , have been synthesized and evaluated for their antibacterial and antifungal properties. El-Sehrawi et al. (2015) conducted these evaluations, demonstrating the potential of these compounds in antimicrobial applications (El-Sehrawi et al., 2015).
Cardiotonic Activity Studies
- The synthesis and cardiotonic activity of various 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids and their esters, including compounds with trifluoromethyl groups, have been studied by Mosti et al. (1992). This research is significant for understanding the therapeutic potential of these compounds in cardiology (Mosti et al., 1992).
Crystallographic Studies
- The crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, has been studied by Ye and Tanski (2020). These studies provide insights into the molecular structure and potential interactions of similar compounds (Ye & Tanski, 2020).
Catalytic and Biological Applications
- A study by Paul et al. (2021) on MgO nanoparticles synthesized from similar dihydropyridine compounds showed their effectiveness as catalysts in chemical reactions and potential biological activities. This indicates a possible application area for the compound (Paul et al., 2021).
Conformational Analysis and Activity
- Orsini et al. (1993) conducted a conformational analysis and studied the inotropic activity of 2-substituted-5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates, which can provide insights into the potential pharmaceutical applications of similar compounds (Orsini et al., 1993).
Safety and Hazards
The safety information for 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJIFZUSYVVJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid | |
CAS RN |
1189757-60-5 | |
| Record name | 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine](/img/structure/B2426133.png)
![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2426135.png)
![N-(2,3-dimethylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2426136.png)
![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2426137.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2426142.png)
![7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2426143.png)


![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426146.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2426147.png)
![(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-enamide](/img/structure/B2426148.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426150.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide](/img/structure/B2426155.png)
![N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)